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molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B079068
M. Wt: 120.15 g/mol
InChI Key: ZFFYPGZDXUPKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268230B2

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol (200 ml) was treated with wet Raney Nickel (4 g, 50% water) and stirred in a hydrogen atmosphere at 5 atmospheres pressure at 95° C. over 2 days. The reaction mixture was filtered through diatomaceous earth and the filtrate evaporated under vacuum. The residue was purified by column chromatography eluting with ethyl acetate followed by increasingly polar mixtures of methylene chloride and methanol (saturated with ammonia) to give 7-azaindoline (12.1 g, 79%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[H][H]>C(O)C.[Ni]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
by increasingly polar mixtures of methylene chloride and methanol (saturated with ammonia)

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=CC=CN=C12
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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